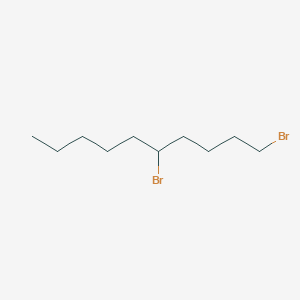

Decane, 1,5-dibromo-

Description

Properties

CAS No. |

102942-65-4 |

|---|---|

Molecular Formula |

C10H20Br2 |

Molecular Weight |

300.07 g/mol |

IUPAC Name |

1,5-dibromodecane |

InChI |

InChI=1S/C10H20Br2/c1-2-3-4-7-10(12)8-5-6-9-11/h10H,2-9H2,1H3 |

InChI Key |

WHLDLTTXQBDPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key structural and physical properties of Decane, 1,5-dibromo- and related brominated alkanes.

*Calculated based on bromine’s atomic mass (79.904 g/mol). †Compared to mono-substituted analogs due to increased molecular weight and polarity.

- Chain Length Effects : 1,5-Dibromo Pentane (C₅H₁₀Br₂) has a shorter carbon chain, resulting in a lower molecular weight (229.94 g/mol) and boiling point (495.5 K) compared to Decane, 1,5-dibromo- (~301.08 g/mol), which is expected to have a higher boiling point due to stronger van der Waals forces .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-dibromodecane with high purity?

- Methodological Answer : Synthesis typically involves bromination of decane derivatives under controlled conditions. For example, radical bromination using N-bromosuccinimide (NBS) or electrophilic substitution with bromine in the presence of a catalyst. Purification can be achieved via fractional distillation or column chromatography. Researchers should reference thermochemical data (e.g., enthalpy of formation, vaporization) from NIST databases to optimize reaction temperatures and solvent selection .

Q. How can researchers ensure safe handling and storage of 1,5-dibromodecane in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Electrostatic discharge prevention is critical (e.g., grounded equipment) .

- Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Monitor for leaks and avoid incompatible materials (e.g., strong oxidizers) .

Q. What spectroscopic techniques are most effective for characterizing the structural properties of 1,5-dibromodecane?

- Methodological Answer :

- IR Spectroscopy : Identify C-Br stretching vibrations (~500–600 cm⁻¹) and alkyl chain conformations .

- NMR : Use H and C NMR to resolve bromine-induced deshielding effects and confirm substitution patterns.

- Mass Spectrometry : Electron ionization (EI-MS) can fragment the molecule to confirm molecular weight (e.g., m/z 294 for CHBr) and isotopic patterns .

Advanced Research Questions

Q. How can orthogonal experimental design be applied to optimize reaction parameters for the bromination of decane?

- Methodological Answer : Use an orthogonal array (e.g., L9 Taguchi design) to test variables like temperature, bromine stoichiometry, and catalyst concentration. Response surface methodology (RSM) can model interactions between factors. For example, highlights orthogonal designs for adsorption isotherm optimization, which can be adapted for reaction yield maximization .

Q. What analytical approaches resolve contradictions in reported thermochemical data for halogenated alkanes like 1,5-dibromodecane?

- Methodological Answer :

- Cross-validate experimental data (e.g., combustion calorimetry) with computational methods (e.g., DFT calculations).

- Consult NIST’s thermochemical databases for benchmark values and assess uncertainties in measurement techniques (e.g., gas-phase vs. condensed-phase enthalpies) .

- Example Data Table for Similar Compounds:

| Compound | ΔfH° (liquid, kJ/mol) | ΔvapH (kJ/mol) | Source |

|---|---|---|---|

| 1,5-Dibromopentane | -120.3 ± 2.1 | 48.5 ± 0.8 | NIST |

Q. How does molecular dynamics (MD) simulation aid in understanding the solvation behavior of 1,5-dibromodecane in non-polar solvents?

- Methodological Answer : Use MD packages like GROMACS with force fields (e.g., OPLS-AA) to model solute-solvent interactions. Apply Berendsen thermostats to maintain constant temperature and analyze radial distribution functions (RDFs) to study bromine-solvent coordination. provides protocols for coupling simulations to external baths to mimic experimental conditions .

Q. In interfacial tracer studies, how can 1,5-dibromodecane's behavior inform wettability changes in porous media?

- Methodological Answer : Use interfacial tracer breakthrough experiments (e.g., ) to measure interfacial area via surfactant partitioning. Compare drainage/imbibition cycles to assess wettability shifts. For example, decane’s role as a non-wetting phase in oil-water systems can be extrapolated to its brominated derivatives, with adjustments for polarity .

Data Analysis and Contradiction Management

- Example from Microemulsion Studies : uses SAXS to analyze decane-based microemulsions. For 1,5-dibromodecane, apply core-shell models to fit scattering data and detect structural transitions (e.g., cylindrical to spherical droplets) by tracking correlation lengths (ξ) .

- Conflict Resolution : If experimental vaporization enthalpies conflict with literature, re-evaluate purity via GC-MS and calibrate instruments using NIST-certified standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.